2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with ester and carboxylate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-carboxy-[1,1’-biphenyl] with prop-2-en-1-yl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Prop-2-en-1-yloxy)propanoic acid: Shares the prop-2-en-1-yloxy group but differs in the core structure.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains similar ester functionality but has a different core structure.
Uniqueness
2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
184579-65-5 |
---|---|
Molekularformel |
C17H13O4- |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2-(2-prop-2-enoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C17H14O4/c1-2-11-21-17(20)15-10-6-4-8-13(15)12-7-3-5-9-14(12)16(18)19/h2-10H,1,11H2,(H,18,19)/p-1 |
InChI-Schlüssel |
SQQMBHCSYWZBOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.